

# A Comparative Guide to $^{99m}\text{Tc}$ -Hynic-iPSMA in Prostate Cancer Imaging

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## Compound of Interest

Compound Name: *Hynic-psma*

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The landscape of prostate cancer diagnostics is rapidly evolving with the advent of prostate-specific membrane antigen (PSMA)-targeted radiopharmaceuticals. While positron emission tomography (PET) agents like Gallium-68 ( $^{68}\text{Ga}$ )-PSMA-11 and Fluorine-18 ( $^{18}\text{F}$ )-PSMA-1007 have established their roles, Technetium-99m ( $^{99m}\text{Tc}$ )-Hynic-iPSMA for single-photon emission computed tomography (SPECT/CT) is emerging as a valuable alternative. This guide provides a comprehensive comparison of  $^{99m}\text{Tc}$ -Hynic-iPSMA with these PET tracers, supported by clinical trial data and detailed experimental protocols.

## Performance Comparison: $^{99m}\text{Tc}$ -Hynic-iPSMA vs. PET Tracers

Clinical studies have demonstrated that  $^{99m}\text{Tc}$ -Hynic-iPSMA SPECT/CT offers comparable diagnostic performance to  $^{68}\text{Ga}$ -PSMA-11 PET/CT in various clinical settings, particularly in patients with higher prostate-specific antigen (PSA) levels. While PET imaging generally boasts higher sensitivity for lesion detection,  $^{99m}\text{Tc}$ -Hynic-iPSMA has shown high detection rates and significant clinical utility, especially in regions where PET/CT is not readily available.[\[1\]](#)[\[2\]](#)

## Lesion Detection Rates

The detection rate of PSMA-targeted imaging is heavily influenced by the patient's PSA levels. Multiple studies have stratified the detection rates of  $^{99m}\text{Tc}$ -Hynic-iPSMA accordingly.

Table 1: Lesion Detection Rates of  $^{99m}\text{Tc}$ -Hynic-iPSMA SPECT/CT at Various PSA Levels

PSA Level (ng/mL)	Overall Detection Rate	Detection Rate in Specific Studies
0 - 2	16.6% - 48.6%	16.6% in the NOBLE registry interim analysis[3][4]; 48.6% in a study on biochemical recurrence[5].
>2 - 5	85.1%	From a study on biochemically recurrent prostate cancer.
>2 - 10	83.3%	Reported in the NOBLE registry interim results.
>5 - 10	92.1%	From a study on biochemically recurrent prostate cancer.
>10	89.2% - 96.3%	89.2% in the NOBLE registry interim analysis; 96.3% in a study on biochemical recurrence.

A prospective study directly comparing  $^{99m}\text{Tc}$ -EDDA/HYNIC-iPSMA SPECT/CT with  $^{68}\text{Ga}$ -PSMA-11 PET/CT found that both methods had equal diagnostic accuracy for detecting retroperitoneal and pelvic lymph nodes. While  $^{68}\text{Ga}$ -PSMA PET/CT detected a higher total number of lesions, the M staging (metastasis staging) was similar between the two modalities for patients with a PSA level greater than 2.1 ng/mL.

Similarly, a comparative analysis with  $^{18}\text{F}$ -PSMA-1007 PET/CT showed that while the PET tracer detected a higher number of total lesions (257 vs. 229),  $^{99m}\text{Tc}$ -iPSMA SPECT/CT detected 100% of lesions in the prostate, seminal vesicles, and visceral metastases. Importantly, the slightly lower lesion detection rate of the SPECT agent did not impact clinical staging or the initial treatment intention.

## Quantitative Uptake and Correlation

Semi-quantitative analysis has shown a strong correlation between the uptake of  $^{99m}\text{Tc}$ -Hynic-iPSMA and  $^{68}\text{Ga}$ -PSMA-11. A study reported significant correlations between the tumor-to-background ratio (TBR) from SPECT/CT and the maximum standardized uptake value (SUVmax) from PET/CT in the prostate ( $r^2=0.731$ ), bone ( $r^2=0.720$ ), and lymph nodes ( $r^2=0.864$ ). This suggests that  $^{99m}\text{Tc}$ -Hynic-iPSMA SPECT/CT is semi-quantitatively comparable to  $^{68}\text{Ga}$ -PSMA PET/CT.

Table 2: Head-to-Head Comparison of  $^{99m}\text{Tc}$ -Hynic-iPSMA with PET Tracers

Feature	$^{99m}\text{Tc}$ -Hynic-iPSMA SPECT/CT	$^{68}\text{Ga}$ -PSMA-11 PET/CT	$^{18}\text{F}$ -PSMA-1007 PET/CT
Overall Lesion Detection	High, especially at elevated PSA levels.	Generally higher than SPECT.	Slightly higher than $^{99m}\text{Tc}$ -iPSMA SPECT/CT.
Impact on Staging	No significant impact on clinical staging compared to $^{18}\text{F}$ -PSMA PET/CT.	Gold standard for PSMA imaging.	High accuracy for staging.
Quantitative Analysis	Tumor-to-Background Ratio (TBR)	Maximum Standardized Uptake Value (SUVmax)	Maximum Standardized Uptake Value (SUVmax)
Correlation	Strong correlation of TBR with $^{68}\text{Ga}$ -PSMA-11 SUVmax.	-	-
Availability	More widely available due to the use of a $^{99}\text{Mo}/^{99m}\text{Tc}$ generator.	Limited by the availability of a $^{68}\text{Ge}/^{68}\text{Ga}$ generator.	Requires a cyclotron for production.
Cost	Generally lower cost compared to PET tracers.	Higher cost.	Higher cost.

## Experimental Protocols

The following sections detail the methodologies employed in key clinical trials comparing  $^{99m}\text{Tc}$ -Hynic-iPSMA with other PSMA-targeted agents.

## Patient Population and Study Design

A prospective study comparing  $^{99m}\text{Tc}$ -EDDA/HYNIC-iPSMA and  $^{68}\text{Ga}$ -PSMA-11 enrolled 23 patients with biochemical recurrence of prostate cancer. The patients underwent both imaging modalities within a week. The median PSA value was 80.85 ng/ml, and Gleason scores ranged from 7 to 9.

Another prospective study comparing  $^{99m}\text{Tc}$ -iPSMA with  $^{18}\text{F}$ -PSMA-1007 included 18 patients with unfavorable intermediate-, high-, and very high-risk prostate cancer for initial staging. The median age was 71 years, and the median PSA level was 23.3 ng/mL.

## Radiopharmaceutical Preparation and Administration

- $^{99m}\text{Tc}$ -Hynic-iPSMA: The radiolabeling is performed using a freeze-dried kit. Typically, 555-740 MBq of  $^{99m}\text{Tc}$ -pertechnetate, obtained from a  $^{99}\text{Mo}/^{99m}\text{Tc}$  generator, is added to the kit containing HYNIC-iPSMA, followed by incubation at 95°C for 10 minutes. The radiochemical purity is determined by reversed-phase radio-HPLC and should be >98%.
- $^{68}\text{Ga}$ -PSMA-11: This tracer is synthesized using a  $^{68}\text{Ge}/^{68}\text{Ga}$  generator. The administered activity to patients is typically in the range of 120-200 MBq.
- $^{18}\text{F}$ -PSMA-1007: The production of this tracer requires a cyclotron.

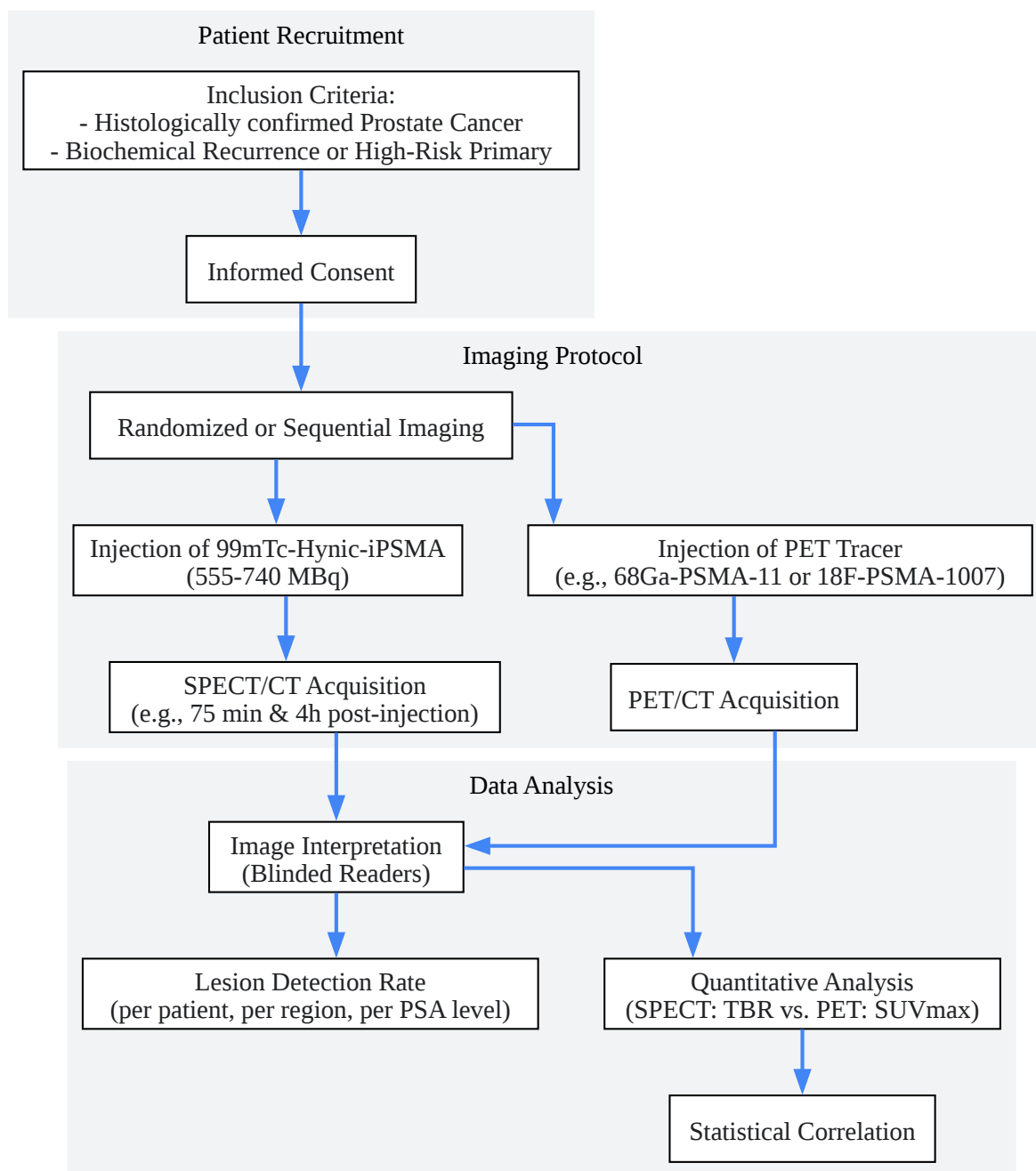
## Imaging Protocols

- $^{99m}\text{Tc}$ -Hynic-iPSMA SPECT/CT: Patients are typically injected intravenously with 555-740 MBq of the radiopharmaceutical. Imaging can be performed at different time points, with studies showing no significant difference in the detection rate of metastatic lesions between 75-minute and 4-hour post-injection images. Whole-body planar and SPECT/CT scans of the chest, abdomen, and pelvis are acquired.
- $^{68}\text{Ga}$ -PSMA-11 PET/CT: Following the intravenous injection of 120-200 MBq of  $^{68}\text{Ga}$ -PSMA-11, PET/CT imaging is performed.

- $^{18}\text{F}$ -PSMA-1007 PET/CT: Patients undergo PET/CT imaging after the administration of the  $^{18}\text{F}$ -labeled tracer.

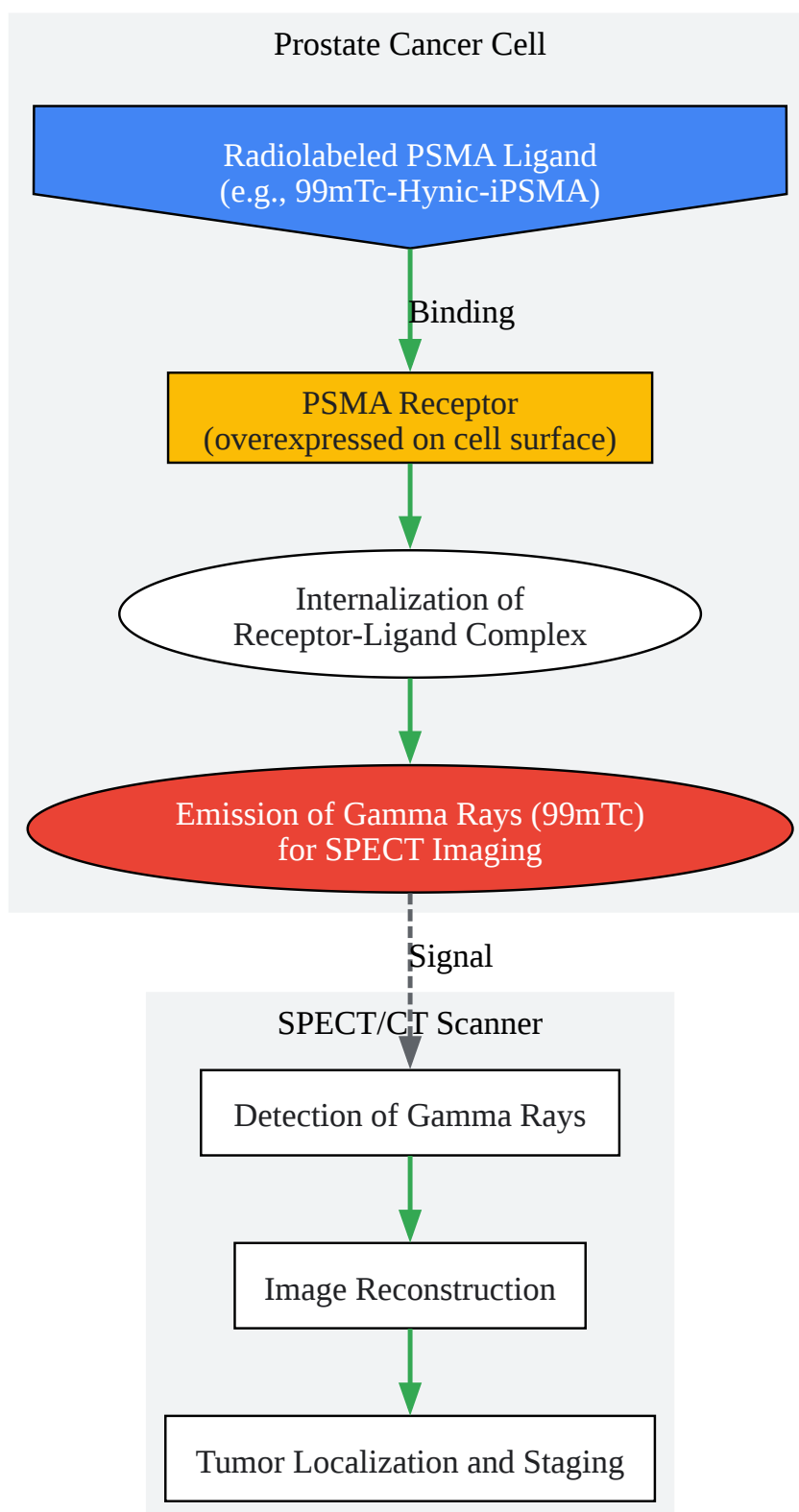
## Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow for a comparative clinical trial and the general signaling pathway of PSMA-targeted imaging agents.



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Caption: Comparative Clinical Trial Workflow for PSMA Imaging Agents.



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Caption: Mechanism of PSMA-Targeted SPECT Imaging.

## Safety and Clinical Impact

Across multiple studies,  $^{99m}\text{Tc}$ -Hynic-iPSMA has demonstrated a favorable safety profile with no significant adverse events reported. The effective dose is within safe limits for diagnostic procedures.

The clinical impact of  $^{99m}\text{Tc}$ -Hynic-iPSMA imaging is substantial. In the interim report of the NOBLE registry, imaging with this tracer led to a change in patient management in 42.5% of cases. This highlights its role in guiding treatment decisions, which is particularly crucial in areas with limited access to PET imaging.

## Conclusion

$^{99m}\text{Tc}$ -Hynic-iPSMA is a safe and effective radiopharmaceutical for the imaging of prostate cancer. While PET tracers may offer slightly higher lesion detection rates in some scenarios,  $^{99m}\text{Tc}$ -Hynic-iPSMA provides comparable diagnostic information that can significantly impact patient management, especially for staging. Its wider availability and lower cost make it a crucial tool for expanding access to high-quality molecular imaging for prostate cancer patients globally. Further research and larger prospective trials will continue to refine the clinical utility of this promising SPECT agent.

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